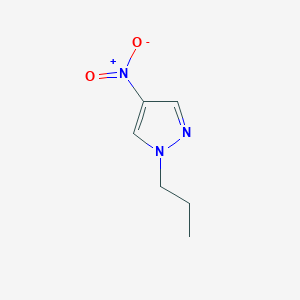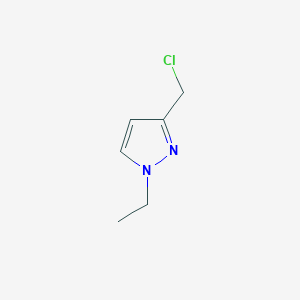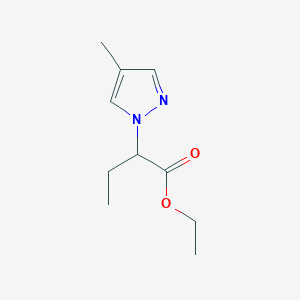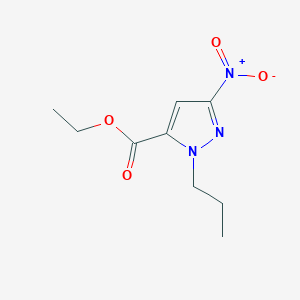![molecular formula C11H14N4O3 B1345062 4-[(4-Methyl-2-nitrophenyl)azo]-morpholine CAS No. 883545-66-2](/img/structure/B1345062.png)
4-[(4-Methyl-2-nitrophenyl)azo]-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Methyl-2-nitrophenyl)azo]-morpholine” is a chemical compound with the molecular formula C11H14N4O3 . It is also known as Pigment Yellow 1, with a molecular weight of 250.26 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(4-Methyl-2-nitrophenyl)azo]-morpholine” is based on structures generated from information available in databases . The exact structure is not available in the current resources.Physical And Chemical Properties Analysis
“4-[(4-Methyl-2-nitrophenyl)azo]-morpholine” has a molecular weight of 250.26 g/mol . Other physical and chemical properties are not well-documented in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The synthesis and reactivity of morpholine derivatives have been investigated extensively. For instance, the cycloaddition of organic azides with conjugated enamines, including morpholines, has been studied, leading to the formation of various triazoles and other nitrogen-containing heterocycles, which are important in medicinal chemistry and material science (Brunner, Maas, & Klärner, 2005).
Biological Screening and Cytotoxicity
- Research on the synthesis of novel indoline and morpholine derivatives has shown that these compounds possess cytotoxic effects on osteosarcoma and Human Embryonic Kidney cells, suggesting their potential as anticancer agents (Doan et al., 2016).
Electrochemical and Spectrophotometric Studies
- Azo-compounds derived from morpholine and their electrochemical behavior have been explored. Studies on these compounds provide insights into their potential applications in sensing, imaging, and as electronic materials (El-Attar, Ismail, & Ghoneim, 2012).
Anticonvulsant Properties
- The biotransformation of certain morpholine derivatives with anticonvulsive properties has been investigated, revealing the metabolic pathways and potential therapeutic applications of these compounds (Langner et al., 1993).
Chemical Kinetics and Mechanism Studies
- Studies on the kinetics and mechanism of reactions involving morpholine derivatives provide foundational knowledge that supports the development of synthetic methodologies and the understanding of reaction dynamics (Castro et al., 2014).
Optical Storage and Polymer Science
- The incorporation of azo-morpholine compounds into polymers has been explored for applications in reversible optical storage. These studies highlight the potential of azo polymers in data storage technologies (Meng et al., 1996).
Fluorescent Probes for Hypoxic Cells
- Novel fluorescent probes based on nitroimidazole and morpholine moieties have been developed for the selective detection of hypoxic cells, demonstrating the utility of these compounds in biomedical imaging and cancer research (Feng et al., 2016).
Eigenschaften
IUPAC Name |
(4-methyl-2-nitrophenyl)-morpholin-4-yldiazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-9-2-3-10(11(8-9)15(16)17)12-13-14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBAUIHFFQYHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NN2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649842 |
Source


|
| Record name | 4-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-2-nitrophenyl)azo]-morpholine | |
CAS RN |
883545-66-2 |
Source


|
| Record name | 4-[2-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)




![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)